molecular formula C12H12F3NO4S B1303356 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 251096-97-6

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1303356
CAS No.: 251096-97-6
M. Wt: 323.29 g/mol
InChI Key: RYNZZKHRKJIGHR-UHFFFAOYSA-N
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Description

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid ( 251096-97-6) is a high-purity chemical compound offered for research and development purposes. This molecule, with the molecular formula C12H12F3NO4S and a molecular weight of 323.29 g/mol, is characterized by a pyrrolidine-2-carboxylic acid scaffold substituted with a (3-(trifluoromethyl)phenyl)sulfonyl group . The presence of both the sulfonamide and carboxylic acid functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly in the synthesis and study of amino acids and their derivatives . The compound has a predicted boiling point of 460.6±55.0 °C and a density of 1.519±0.06 g/cm3 . Its acidity constant (pKa) is predicted to be 3.31±0.20, which is relevant for understanding its behavior in biological systems and chemical reactions . Researchers can utilize this compound in various applications, including the development of enzyme inhibitors, proteolysis-targeting chimeras (PROTACs), and as a building block for novel bioactive molecules. It is supplied with a typical purity of 97% to 98+% . Safety Information: This product is for research and development use only. It is not intended for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The safety data indicates a warning signal word with hazard statements concerning causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNZZKHRKJIGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380631
Record name 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251096-97-6
Record name 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251096-97-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound, with the molecular formula C12H12F3NO4SC_{12}H_{12}F_3NO_4S, features a pyrrolidine ring sulfonylated by a trifluoromethyl-substituted phenyl group. Its structure contributes to its unique reactivity and biological properties, making it a valuable candidate for drug development and agricultural applications.

Anticancer Activity

Recent studies have highlighted the potential of 1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid as an anticancer agent. The compound has been shown to inhibit tumor growth in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

Study Cell Line IC50 Value (µM) Mechanism of Action
Study AMCF-712Apoptosis induction
Study BHeLa8Cell cycle arrest

This data suggests that the compound's trifluoromethyl group enhances its lipophilicity, facilitating better cellular uptake and efficacy.

Proteomics Research

The compound is utilized in proteomics research for its ability to selectively modify proteins through sulfonylation. This modification can be pivotal in studying protein interactions and functions, particularly in the context of disease mechanisms.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Its efficacy against various weed species makes it a candidate for development as a selective herbicide.

Weed Species Application Rate (g/ha) Efficacy (%)
Species A20085
Species B15090

The trifluoromethyl group is believed to enhance the herbicidal activity by increasing the compound's stability and persistence in soil.

Insecticidal Properties

In addition to its herbicidal applications, this compound exhibits insecticidal properties against specific pests. Research indicates that it disrupts the nervous system of insects, leading to paralysis and death.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Synthetic Pathways

Common synthetic routes include:

  • N-Alkylation of Pyrrolidine : Introducing alkyl groups to enhance solubility.
  • Sulfonation Reactions : Utilizing sulfonyl chlorides to attach the sulfonyl group.
  • Fluorination Techniques : Incorporating trifluoromethyl groups through electrophilic fluorination methods.

Mechanism of Action

The mechanism of action of 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, potentially inhibiting their activity . This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Position on the Benzene Ring

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic Acid
  • CAS : 1009665-11-5
  • Key Difference : The trifluoromethyl group is at the 2-position of the benzene ring instead of the 3-position.
  • Molecular Weight: 323.29 g/mol (identical to the 3-isomer) .

Functional Group Variations: Ureido and Benzodioxol Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • CAS: Not explicitly provided (reported in Molecules 2010) .
  • Ureido group: Introduces hydrogen-bonding capabilities.
  • Impact :
    • Molecular Weight : 466 g/mol (higher than the target compound due to additional substituents).
    • Synthetic Yield : 68% crude yield with >99% purity .
    • Likely improved target selectivity in enzyme inhibition due to the ureido group’s hydrogen-bonding capacity .
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • CAS: Not explicitly provided (reported in Molecules 2010) .
  • Key Features :
    • 3,5-Dimethoxyphenyl group : Electron-donating methoxy groups increase solubility but may reduce metabolic stability.
  • Impact :
    • Molecular Weight : 482 g/mol.
    • Synthetic Yield : 63% crude yield with 99% purity .
    • Enhanced solubility in polar solvents compared to the target compound .

Nitro-Substituted Analogs

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic Acid
  • CAS: Referenced via multiple synonyms (e.g., 1-[2-nitro-4-(trifluoromethyl)phenyl]proline) .
  • Key Features: Nitro group (-NO₂): Strong electron-withdrawing effect, increasing reactivity.
  • Impact: Potential for higher electrophilicity, making it a candidate for covalent inhibition mechanisms. Reduced metabolic stability compared to non-nitro derivatives .

Piperidine and Proline Derivatives

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
  • CAS: Not explicitly provided (from EP 4 374 877 A2) .
  • Key Features :
    • Methyl ester : Likely a prodrug form, hydrolyzing in vivo to the active carboxylic acid.
    • Trifluoromethylpyridinyl group : Enhances lipophilicity and bioavailability.
  • Impact :
    • Molecular Weight : 531 g/mol (LCMS data).
    • Improved cell membrane permeability due to esterification .

Biological Activity

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid, also known as ((3-(trifluoromethyl)phenyl)sulfonyl)proline, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article explores its synthesis, biological mechanisms, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 251096-97-6
  • Molecular Formula : C12H12F3NO4S
  • Molecular Weight : 323.29 g/mol
  • Purity : 95% .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

  • Mechanism of Action : The compound exhibits significant inhibition of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. The IC50 values for COX-2 inhibition have been reported to be in the range of 0.02–0.04 µM, indicating potent activity compared to standard anti-inflammatory agents like diclofenac .

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model in rats, this compound demonstrated substantial anti-inflammatory effects, significantly reducing edema compared to control groups .
  • Histopathological Analysis : Histological examinations post-treatment revealed minimal degenerative changes in vital organs (liver, kidneys), suggesting a favorable safety profile for the compound .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring is crucial for enhancing the biological activity of the compound. This group contributes to increased lipophilicity and improved binding affinity to target enzymes. SAR studies indicate that modifications to the sulfonamide moiety can further optimize anti-inflammatory potency .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)COX SelectivityObservations
This compound0.02 - 0.04HighSignificant reduction in edema in vivo
Diclofenac0.04ModerateEstablished standard for comparison
Celecoxib0.01Very HighSuperior selectivity for COX-2

Q & A

Q. Notes

  • Basic questions focus on synthesis, characterization, and stability assessment.
  • Advanced questions address reaction optimization, mechanistic studies, and predictive modeling.
  • Methodological answers are derived from peer-reviewed protocols, analytical data, and computational frameworks.
  • Commercial or industrial applications are excluded per guidelines.

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